molecular formula C12H8ClNO B1326240 5-(3-Chlorophenyl)nicotinaldehyde CAS No. 887973-60-6

5-(3-Chlorophenyl)nicotinaldehyde

Cat. No. B1326240
M. Wt: 217.65 g/mol
InChI Key: MGKYJMVMRRMIQI-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)nicotinaldehyde is a compound that has gained increasing attention in scientific research. It is a derivative of the indole nucleus, which is found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives .


Synthesis Analysis

The synthesis of 5-(3-Chlorophenyl)nicotinaldehyde and similar compounds often involves multicomponent sonochemical reactions . These reactions are carried out in accordance with the principles of “green chemistry”, such as environmental safety, atom economy, and efficiency .


Molecular Structure Analysis

The molecular structure of 5-(3-Chlorophenyl)nicotinaldehyde can be determined using various methods, including one- and two-dimensional NMR spectroscopy and IR spectroscopy . These methods provide detailed information about the compound’s structure and properties .


Chemical Reactions Analysis

The chemical reactions involving 5-(3-Chlorophenyl)nicotinaldehyde can be classified into one of five basic types: combination, decomposition, single-replacement, double-replacement, and combustion . Analyzing the reactants and products of a given reaction allows it to be placed into one of these categories .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Chlorophenyl)nicotinaldehyde can be determined using various methods. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Application in Cancer Research

  • Scientific Field : Oncology .
  • Summary of the Application : Nicotinaldehyde has been identified as a novel precursor of NAD biosynthesis in leukemia cells . Cancer cells rely on a sufficient amount of nicotinamide adenine nucleotide (NAD) to sustain their altered metabolism and proliferation .
  • Methods of Application : The study involved supplementing leukemia cells with nicotinaldehyde and treating them with NAMPT inhibitor APO866 . The NAD biosynthesis from nicotinaldehyde depends on NAPRT and occurs via the Preiss–Handler pathway .
  • Results or Outcomes : Nicotinaldehyde supplementation replenishes the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866 and prevents APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion .

Application in Drug Development

  • Scientific Field : Pharmacology .
  • Summary of the Application : Indole derivatives, which can be synthesized from compounds like nicotinaldehyde, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .
  • Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution .
  • Results or Outcomes : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety And Hazards

Safety data sheets provide information about the safety and hazards associated with 5-(3-Chlorophenyl)nicotinaldehyde . These sheets include information about the compound’s physical and chemical properties, potential health hazards, first-aid measures, fire-fighting measures, and precautions for handling and storage .

Future Directions

The future directions for research on 5-(3-Chlorophenyl)nicotinaldehyde and similar compounds are likely to involve further exploration of their diverse biological activities and potential therapeutic applications . This could include the development of new derivatives and the investigation of their mechanisms of action .

properties

IUPAC Name

5-(3-chlorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYJMVMRRMIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646982
Record name 5-(3-Chlorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)nicotinaldehyde

CAS RN

887973-60-6
Record name 5-(3-Chlorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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